molecular formula C7H7BrMgS B100981 4-Thioanisolemagnesium bromide CAS No. 18620-04-7

4-Thioanisolemagnesium bromide

Cat. No. B100981
CAS RN: 18620-04-7
M. Wt: 227.41 g/mol
InChI Key: RIHHDNYCTKOKAZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of magnesium bromide reagents. For instance, a tandem reaction of thioesters with vinylmagnesium bromide is reported, where the initial acyl substitution provides an α,β-unsaturated ketone, which further reacts with the liberated thiolate . This suggests that magnesium bromide reagents can be used in the synthesis of sulfur-containing organic compounds, potentially including 4-thioanisolemagnesium bromide.

Molecular Structure Analysis

While the molecular structure of 4-thioanisolemagnesium bromide is not discussed, the papers provide insights into the structures of similar compounds. For example, the complex [Mo(acac)(H2O)(η7-C7H7)]BF4 reacts with anionic nucleophiles to form neutral paramagnetic compounds . This indicates that the molecular structure of metal complexes with organic ligands can be significantly altered by the introduction of different anions, which could be relevant for understanding the structure of 4-thioanisolemagnesium bromide.

Chemical Reactions Analysis

The chemical reactivity of magnesium bromide reagents with thioesters is highlighted in the synthesis of β-sulfanyl ketones . This demonstrates the potential for magnesium bromide to participate in complex chemical reactions involving sulfur atoms, which could be extrapolated to the reactivity of 4-thioanisolemagnesium bromide.

Physical and Chemical Properties Analysis

The papers do not directly address the physical and chemical properties of 4-thioanisolemagnesium bromide. However, the novel vanadium thiobromide V4S9Br4 is characterized by its magnetic properties and heat capacity . This suggests that the physical properties of metal-sulfur-bromide compounds can be quite unique, with paramagnetic behavior and temperature-dependent state changes, which could be relevant when considering the properties of 4-thioanisolemagnesium bromide.

Scientific Research Applications

Cross-Coupling Reactions for Quinoline Synthesis 4-Bromoquinolines were converted to lithium tri(quinolyl)magnesates, which then underwent cross-coupling with heteroaryl bromides and chlorides to produce functionalized quinolines. This process demonstrates the utility of organomagnesium derivatives in synthesizing complex organic compounds (Dumouchel et al., 2003).

Controlling Morphology in Organic Photovoltaic Devices 4-Bromoanisole, a related compound, was used to control phase separation and purity in semiconducting polymer blends for organic photovoltaic devices. This highlights the role of such compounds in enhancing the performance of electronic devices by improving material morphology (Liu et al., 2012).

Generation of 4-Aryl-1,3-Butanediols 6-Iodo-4-oxa-3-sila-1-hexene derivatives were treated with arylmagnesium bromide to produce benzyl-substituted oxasilacyclopentanes, which were further processed into 4-aryl-1,3-diols. This showcases the role of organomagnesium reagents in generating intricate organic molecules (Someya et al., 2006).

Influence of Ligand Chelate Effect on Iron-Amine-Catalyzed Reactions The strength of the chelate effect of amine ligands in iron complexes was inversely proportional to the performance of pre-catalysts in cross-coupling reactions. This study helps in understanding the dynamics of catalytic reactions and the design of more efficient catalysts (Bedford et al., 2016).

Regioselectivity in Addition Reactions The addition of vinylmagnesium bromide to squarates was used to study the influence of magnesium(II) complexation on regioselectivity. This research provides insights into the factors affecting the regioselectivity of organomagnesium additions, crucial for designing specific synthetic pathways (Varea et al., 2008).

Safety And Hazards

4-Thioanisolemagnesium bromide is highly flammable and its vapor may form explosive peroxides . It reacts violently with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

magnesium;methylsulfanylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHHDNYCTKOKAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thioanisolemagnesium bromide

CAS RN

18620-04-7
Record name 4-Thioanisolemagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JG Cumming, SJ Brown, AE Cooper, AW Faull… - Bioorganic & medicinal …, 2006 - Elsevier
… The 3-trifluoromethyl analogue 9h was accessed 11 by the conjugate addition of 4-thioanisolemagnesium bromide (10) to the 3-trifluoromethylcinnamoyl derivative (11) of the opposite …
Number of citations: 25 www.sciencedirect.com
CH Yao, JS Song, CT Chen, TK Yeh… - Journal of medicinal …, 2011 - ACS Publications
… The title compound was obtained from 1-(2,3,4-tri-O-acetyl-β-d-xylopyranosyl)-4-chloro-3-formyl-1H-indole 13j and 4-thioanisolemagnesium bromide according to the general …
Number of citations: 46 pubs.acs.org
G Grelier, E Chénard, M Büschleb, S Hanessian - Synthesis, 2015 - thieme-connect.com
… The reaction was performed according to the GP3 using cyclohexyl(6′-methoxybenzo[d][1,3]dioxol-5′-yl)methanone (10; 56 mg, 0.21 mmol), 4-thioanisolemagnesium bromide (1.5 …
Number of citations: 4 www.thieme-connect.com
W Jiang, G Allan, X Chen, JJ Fiordeliso, O Linton… - Steroids, 2006 - Elsevier
… The title compound was prepared according to the procedure for compound 13a, starting from the compound 12 (6.4 g, 19.37 mmol) and 4-thioanisolemagnesium bromide (0.5 M, 100 …
Number of citations: 22 www.sciencedirect.com
TS Lin, YW Liw, JS Song, TC Hsieh, HW Yeh… - Bioorganic & medicinal …, 2013 - Elsevier
… Compound 19f (102 mg, 0.13 mmol, 57% yield, two steps) was prepared as a colorless oil from 17 (150 mg, 0.23 mmol) and 4-thioanisolemagnesium bromide (1.60 mL, 0.80 mmol, 0.5 …
Number of citations: 13 www.sciencedirect.com

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